Home > Products > Screening Compounds P38712 > 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide
2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide - 946362-40-9

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

Catalog Number: EVT-2841099
CAS Number: 946362-40-9
Molecular Formula: C21H26N2O4S2
Molecular Weight: 434.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide []

Compound Description: This compound features a bromo-substituted indole core, with a phenylsulfonyl group at the indole nitrogen. A bromo-methoxy substituted phenyl ring is connected to the indole core through a methylene linker, and an acetamide group further decorates this phenyl ring. The crystal structure reveals a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom. []

2. (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives []

Compound Description: This entry encompasses a series of chiral 3-(piperidin-3-yl)-1H-indole derivatives, with the enantiomeric purity of (R)-10a-c and (S)-11a-c confirmed. These were synthesized from corresponding diastereomers obtained by N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles. Notably, the absolute configuration of these enantiomers was meticulously determined through X-ray crystallography. []

3. N-(2,3-difluorophenyl)-2-[4-({7-methoxy-5-[(2r)-piperidin.-2-ylmethoxy]quinazolin-4-yl}amino)-1H-pyrazol-1-yl]acetamide and N-(2,3-difluorophenyl)-2-[4-({7-ethoxy-5-[(2r)-piperidin.-2-ylmethoxy]quinazolin []

Compound Description: This research investigates two structurally related compounds designed as potential treatments for proliferative diseases, particularly cancer. Both compounds possess a quinazoline core linked to a pyrazole ring through an amino group. A difluorophenyl acetamide moiety is attached to the pyrazole ring, and a piperidine ring is linked to the quinazoline core via an ether linkage. []

4. MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide] []

Compound Description: MF498, a selective E prostanoid receptor 4 (EP4) antagonist, exhibits promising anti-inflammatory properties in rodent models of rheumatoid and osteoarthritis. It features a pyrroloquinoline core, a sulfonamide moiety linked to a methoxyphenyl acetamide group, and diethoxy substituents. MF498 effectively inhibits inflammation with efficacy comparable to a selective COX-2 inhibitor. []

5. N-(4-((4-(3-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)propyl)piperazin-1-yl)sulfonyl)phenyl)acetamide [, ]

Compound Description: This compound served as a lead compound (designated as "1" in the cited studies) in the development of S100A2-p53 protein-protein interaction inhibitors targeting pancreatic cancer. It comprises a triazole ring linked to a piperazine ring through a propyl linker, further connected to a phenylsulfonyl acetamide moiety. [, ]

6. VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide] []

Compound Description: VUF11211, a high-affinity CXCR3 antagonist, displays a rigid, elongated structure with two basic groups. It features a central piperidine ring connected to a piperazine ring, further linked to a chlorinated nicotinamide moiety. []

7. NBI-74330 [(R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide] []

Compound Description: Another high-affinity CXCR3 antagonist, NBI-74330, features a pyridopyrimidine core linked to a fluorinated phenyl ring through an acetamide group. Notably, this compound lacks basic groups, contrasting with VUF11211. []

8. Nintedanib and Hesperadin []

Compound Description: Both Nintedanib and Hesperadin are potent kinase inhibitors, synthesized using the Eschenmoser coupling reaction involving substituted 3-bromooxindoles and thiobenzanilides. While their specific structures are not fully disclosed in the abstract, both compounds demonstrate the utility of this synthetic strategy in accessing diverse kinase inhibitors. []

9. Aromatic Sulfone Compounds []

Compound Description: This paper describes a group of aromatic sulfone compounds designed for treating central nervous system diseases. Specific examples include N- [2-Methyl-5- (6-chloro-1H-indol-3-yl sulfonyl) phenyl] -N- (1-methyl piperidin-4-yl) amine and N- [5- (5-Bromo-2-methoxybenzenesulfonyl) -2-methoxyphenyl] -N- (1-methylpiperidin-4-yl) amine. These compounds primarily feature a central sulfonamide moiety connected to various aromatic and piperidine rings. []

10. 2-(4-(4-((7-(3-(N-methylmethylsulfonamido)phenyl)pyrrolo [2,1-f][1,2,4]triazin-2-yl)amino)phenyl)piperidin-1-yl)acetamide (PPA) []

Compound Description: PPA represents a potential JAK2 inhibitor, investigated for its binding mode and interactions with the target protein using docking and molecular dynamics simulations. The structure of PPA comprises a pyrrolotriazine core linked to a phenylpiperidine moiety through an amino group and a methylsulfonamide substituent on the phenyl ring. []

11. (−)-(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)(4-(methylthio)phenyl)methanone [(−)-8] and (−)-(4-((2-fluoroethyl)thio)phenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaph-thalen-2-yl)piperidin-4-yl)methanone [(−)-14a] []

Compound Description: These two enantiomeric compounds were developed as potential imaging agents for the vesicular acetylcholine transporter (VAChT) in the brain. Both compounds displayed high binding affinities for human VAChT. They feature a central piperidine ring linked to a tetrahydronaphthalene moiety and a substituted phenyl ring through a ketone group. []

12. 2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide (NiK-21273) []

Compound Description: NiK-21273 is a novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist investigated for its potential therapeutic effects in Parkinson's disease. It features a central indole ring connected to a piperidine ring via a methylene linker. The indole ring is further substituted with a morpholine-carbonyl group and an acetamide moiety. []

13. 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

Compound Description: U-47700 is a synthetic opioid with high affinity for the μ-opioid receptor. It comprises a dichlorobenzamide moiety connected to a dimethylaminocyclohexyl group via an amide bond. []

14. N-[({1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-{1-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl}piperidin-4-yl)methyl]acetamide (Compound 10) []

Compound Description: Compound 10 is a photolabile probe designed for studying the allosteric binding pocket of the chemokine receptor CXCR3. It features a pyridopyrimidine core linked to a fluorinated phenyl ring through an acetamide group, similar to NBI-74330. A photoreactive diazirine group is incorporated for photoaffinity labeling studies. []

Properties

CAS Number

946362-40-9

Product Name

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(3-(methylthio)phenyl)acetamide

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-(3-methylsulfanylphenyl)acetamide

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.57

InChI

InChI=1S/C21H26N2O4S2/c1-27-18-9-11-20(12-10-18)29(25,26)23-13-4-3-7-17(23)15-21(24)22-16-6-5-8-19(14-16)28-2/h5-6,8-12,14,17H,3-4,7,13,15H2,1-2H3,(H,22,24)

InChI Key

FKGAWTZIMYZPDW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=CC=C3)SC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.